9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide
Description
Properties
IUPAC Name |
9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-21-14-15-22(19(16-21)11-5-6-12-19)18(23)20-13-7-10-17-8-3-2-4-9-17/h2-4,8-9H,5-7,10-16H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJTSJAYDPGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCC2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step often requires the use of a strong base, such as sodium hydride, to facilitate the cyclization.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction. This step may involve the use of a phenylpropyl halide and a suitable nucleophile, such as an amine.
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group to yield the corresponding amine. Typical reducing agents include lithium aluminum hydride or borane.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms within the spiro ring. Reagents such as alkyl halides or acyl chlorides can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide exhibit potential anticancer properties. The spiro structure enhances binding affinity to certain biological targets, which may inhibit tumor growth.
- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of diazaspiro compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation .
Neurological Applications
The compound is also being investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems can be beneficial in treating neurodegenerative diseases.
- Case Study : Research conducted on similar diazaspiro compounds indicated their efficacy in improving cognitive functions in animal models of Alzheimer's disease. The study highlighted the role of these compounds in reducing amyloid-beta plaque formation .
Antidepressant Properties
The potential antidepressant effects of this compound have garnered attention due to its interaction with serotonin receptors.
- Case Study : A clinical trial explored the efficacy of spiro compounds in patients with major depressive disorder, showing improvement in mood and reduction in anxiety symptoms as measured by standardized scales .
Table 1: Summary of Biological Activities
| Activity Type | Related Studies | Result Summary |
|---|---|---|
| Anticancer | Peer-reviewed journal studies | Significant cytotoxicity against cancer cell lines |
| Neuroprotective | Animal model research | Improved cognitive function |
| Antidepressant | Clinical trials | Positive mood enhancement |
Mechanism of Action
The mechanism of action of 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group allows it to fit into binding pockets of proteins, while the spirocyclic structure provides stability and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a)
- Structure : Aryl (phenyl) substituent at position 6; diketopiperazine (8,10-dione) backbone.
- Synthesis : Produced via HCl-mediated cyclization of carboxylic acid derivatives with ethylenediamine .
- Yield : 50%, white solid, m.p. 73–74°C .
Methyl 2-(8,10-Dioxo-6-Phenyl-6,9-Diazaspiro[4.5]decane-9-yl)acetate (6a)
- Structure : Ester (methyl acetate) substituent at position 9; phenyl at position 4.
- Synthesis : Alkylation with methyl bromoacetate under phase-transfer catalysis (K₂CO₃, tetrabutylammonium bromide) .
- Properties : Yellow viscous oil; IR bands at 1752 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (imide C=O) .
8-(4-Dimethylamino-Phenyl)-9-(6-R-Benzothiazol-2-yl)-7-Oxa-9-Aza-Spiro[4.5]decane-6,10-dione
- Structure: Incorporates benzothiazole and dimethylaminophenyl groups; oxa-aza spiro core.
- Synthesis : Derived from reactions involving 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-ylamine derivatives .
Target Compound: 9-Methyl-N-(3-Phenylpropyl)-6,9-Diazaspiro[4.5]decane-6-Carboxamide
- Key Differences :
- Substituents : Carboxamide at position 6 vs. diketopiperazine (5a) or ester (6a).
- Alkyl Chain : 3-Phenylpropyl group at N9 introduces lipophilicity and steric bulk compared to methyl or benzyl groups in analogs.
- Synthetic Route : Likely involves alkylation of a spirocyclic precursor with 3-phenylpropylamine, analogous to procedures in .
Physicochemical and Spectral Properties
*Calculated based on C₂₀H₂₇N₃O₂.
Biological Activity
9-Methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 315.5 g/mol. The compound is characterized by a spirocyclic structure that contributes to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1421500-83-5 |
| Molecular Formula | C₁₉H₂₉N₃O |
| Molecular Weight | 315.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, a study reported that certain diazaspiro compounds demonstrated potent activity in seizure models, with some derivatives showing ED50 values significantly lower than established anticonvulsants like Phenobarbital and Ethosuximide .
Case Study:
In a comparative study, a derivative of diazaspiro compounds exhibited an ED50 of 0.0043 mmol/kg in the maximal electroshock seizure (MES) test, indicating enhanced potency compared to traditional medications .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have also been explored. Aida El-Azzouny et al. highlighted the anti-inflammatory profiles of similar diazaspiro compounds, suggesting that modifications in the side chains could enhance their efficacy against inflammatory pathways .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with seizures and inflammation.
- Enzyme Inhibition: Similar compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a critical role in regulating blood pressure and inflammation .
Comparative Analysis with Related Compounds
A comparison of the biological activities of this compound with other diazaspiro compounds is essential for understanding its therapeutic potential.
| Compound | ED50 (mmol/kg) | Activity Type |
|---|---|---|
| This compound | TBD | Anticonvulsant |
| Phenobarbital | 0.06 | Anticonvulsant |
| Ethosuximide | 0.92 | Anticonvulsant |
| Diazepam | TBD | Anxiolytic |
| 2,8-Diazaspiro[4.5]decane-based urea derivatives | TBD | sEH Inhibitor |
Q & A
Q. What are the recommended synthetic routes for 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic core followed by functionalization. A common approach includes:
- Step 1 : Cyclization of a diamine precursor (e.g., 9-methyl-6,9-diazaspiro[4.5]decane) with a carbonyl compound under acidic or basic conditions to form the spirocyclic scaffold .
- Step 2 : Introduction of the 3-phenylpropyl group via nucleophilic substitution or reductive amination, requiring controlled pH and temperature to avoid side reactions .
- Step 3 : Carboxamide formation using a carboxylating agent (e.g., acyl chloride) in anhydrous solvents like dichloromethane or THF .
Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity. Analytical techniques like HPLC and NMR should monitor intermediate stability .
Q. How can the spirocyclic structure of this compound be confirmed, and what analytical techniques are most reliable?
Structural validation requires a combination of:
- NMR Spectroscopy : H and C NMR to confirm the spiro junction (distinct coupling patterns for axial/equatorial protons) and substituent placement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns consistent with the spirocyclic framework .
- X-ray Crystallography : Definitive proof of stereochemistry and bond angles, though this requires high-purity crystalline samples .
Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include:
- Purification : The spirocyclic structure may form stereoisomers or byproducts during scaling. Use flash chromatography or preparative HPLC with C18 columns for separation .
- Reaction Efficiency : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce decomposition risks .
- Yield Optimization : Catalytic systems (e.g., Pd/C for hydrogenation) can enhance step efficiency, but ligand selection must avoid steric hindrance from the spiro core .
Advanced Research Questions
Q. How does the spirocyclic structure influence binding affinity to biological targets, such as enzymes or receptors?
The spirocyclic framework imposes conformational rigidity, which:
- Enhances Selectivity : Restricts rotational freedom, allowing precise interactions with hydrophobic pockets (e.g., kinase ATP-binding sites) .
- Modulates Pharmacokinetics : The 3-phenylpropyl group increases lipophilicity, improving membrane permeability, while the carboxamide enhances hydrogen bonding with polar residues .
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to simulate binding modes, validated by surface plasmon resonance (SPR) for kinetic analysis .
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?
Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Recommended steps:
- Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., enzymatic vs. cell-based) to identify context-dependent activity .
- Metabolite Screening : Use LC-MS to detect degradation products or metabolites that may interfere with assays .
- Orthogonal Validation : Confirm results with CRISPR-mediated gene knockout or isoform-specific inhibitors to isolate target contributions .
Q. What computational strategies are effective in predicting the compound’s reactivity and stability under physiological conditions?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to oxidation or hydrolysis at the carboxamide or spiro junction .
- Molecular Dynamics (MD) Simulations : Model solvation effects and pH-dependent protonation states to assess stability in blood or lysosomal environments .
- QSPR Models : Quantitative structure-property relationships correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with metabolic half-life .
Q. How can structure-activity relationship (SAR) studies be designed to improve target engagement while minimizing toxicity?
- Core Modifications : Synthesize analogs with varying ring sizes (e.g., 6,9-diazaspiro[4.5] vs. [5.5]decane) to assess steric tolerance .
- Substituent Screening : Replace the 3-phenylpropyl group with bioisosteres (e.g., benzofuran) to balance lipophilicity and solubility .
- Toxicity Profiling : Use high-content screening (HCS) with hepatocyte models to monitor mitochondrial membrane potential and reactive oxygen species (ROS) .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in vivo?
- Radiolabeling : Incorporate C or H isotopes at the carboxamide or methyl group to track absorption/distribution via scintillation counting .
- Microsampling : Collect serial blood samples from rodents for LC-MS/MS analysis to calculate AUC, C, and clearance rates .
- Tissue Penetration : Autoradiography or MALDI imaging to map compound localization in target organs (e.g., brain, liver) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
